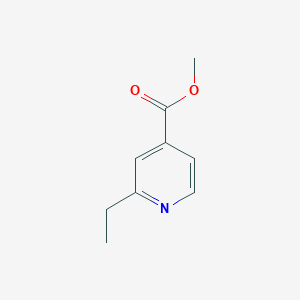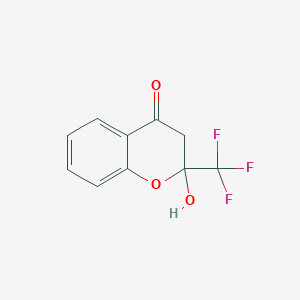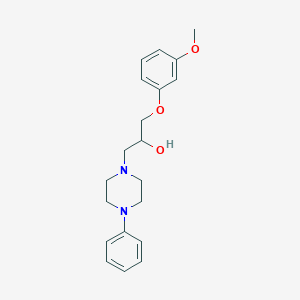
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPL is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of various diseases.
Mécanisme D'action
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 adrenergic receptor. By blocking the action of adrenaline and noradrenaline on these receptors, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can reduce heart rate and blood pressure. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also has anxiolytic and anti-depressant effects, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to reduce heart rate and blood pressure, as well as decrease anxiety and depression-like behaviors. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied and has a well-established mechanism of action. However, one limitation of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a beta-adrenergic receptor antagonist and may have off-target effects on other receptors. Additionally, the effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol may vary depending on the dose and duration of treatment.
Orientations Futures
There are a number of future directions for research on 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One area of interest is the potential use of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment for 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol and its potential off-target effects on other receptors.
Conclusion
In conclusion, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, or 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist and has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has potential use in the treatment of hypertension, heart failure, and arrhythmia, as well as neurodegenerative diseases. While there are limitations to using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments, its well-established mechanism of action and relative simplicity make it an attractive compound for further research.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 3-methoxyphenol with 1-(3-chloropropyl)-4-phenylpiperazine in the presence of potassium carbonate and tetrabutylammonium iodide. The resulting intermediate is then reacted with 2-propanol to form 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been studied for its potential use in the treatment of hypertension, heart failure, and arrhythmia. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
66307-45-7 |
|---|---|
Nom du produit |
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-8-5-9-20(14-19)25-16-18(23)15-21-10-12-22(13-11-21)17-6-3-2-4-7-17/h2-9,14,18,23H,10-13,15-16H2,1H3 |
Clé InChI |
XPTMIANDLJCJSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
SMILES canonique |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Autres numéros CAS |
66307-45-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)



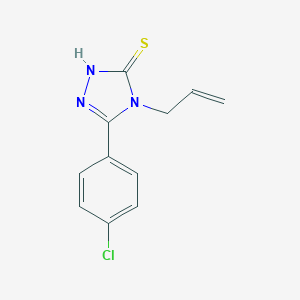
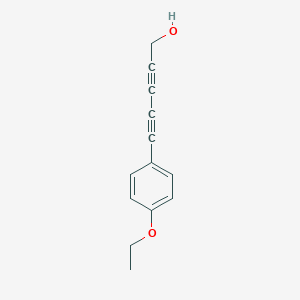
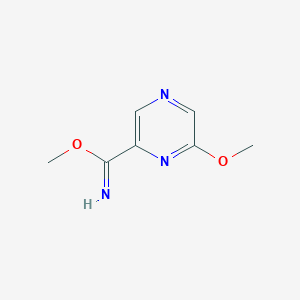
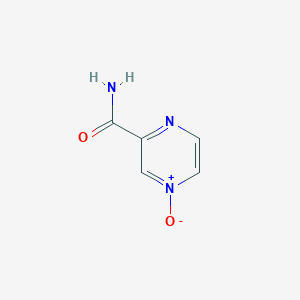
![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
